(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized as part of a study on piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines, aiming to achieve moderate adenosine A2a receptor binding affinity and selectivity (Peng et al., 2005).
- Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, including this compound, have been developed as potent and selective adenosine A2a receptor antagonists, with potential applications in Parkinson's disease (Vu et al., 2004).
Computational Studies
- Computational design strategies, like hologram quantitative structure–activity relationship (HQSAR) and molecular docking, have been used to understand the molecular requirements of derivatives like this compound as adenosine A2A receptor antagonists (Muñoz-Gutiérrez et al., 2016).
Synthesis of Related Compounds
- The compound has been used as a precursor in the synthesis of various novel derivatives of fused heterocyclic ring systems, which have potential applications in various scientific research fields (Mostafa & Nada, 2015).
Pharmacological Studies
- Piperazine derivatives, including this compound, have been synthesized and evaluated for their antidepressant and antianxiety activities, illustrating the compound's relevance in pharmacological research (Kumar et al., 2017).
Patent Analysis
- This compound has been mentioned in patents, reflecting its potential applications in pharmaceutical formulations (Habernickel, 2001).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-19-20-17-16(18-6-7-23(13)17)22-10-8-21(9-11-22)15(24)5-4-14-3-2-12-25-14/h2-7,12H,8-11H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRUXZMHZADCPU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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